Product packaging for Gris-PEG(Cat. No.:CAS No. 78739-00-1)

Gris-PEG

Cat. No.: B3429918
CAS No.: 78739-00-1
M. Wt: 352.8 g/mol
InChI Key: DDUHZTYCFQRHIY-RBHXEPJQSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Gris-PEG is the trade name for a specific formulation of griseofulvin ultramicrosize, an antifungal compound intended for research applications . This product is presented as a crystalline inclusion complex where the griseofulvin molecules form a channel-structured host framework and polyethylene glycol (PEG) polymer chains of specific molecular weights are incorporated as guest molecules . This unique architecture stabilizes the solid form and can be systematically modified by varying the polymer chain length to influence properties such as dissolution behavior, making it a valuable subject for pharmaceutical solid-form research . Griseofulvin, the active component, is a spirocyclic compound derived from the fungus Penicillium griseofulvum and functions as a microtubule assembly inhibitor . Its primary research value lies in its fungistatic activity against dermatophytes, including Trichophyton , Microsporum , and Epidermophyton species . The compound's mechanism of action involves binding to fungal tubulin, which disrupts microtubule function and inhibits mitotic spindle formation, thereby preventing fungal cell division . A key characteristic of griseofulvin is its ability to accumulate in keratin precursor cells, making it a model compound for studying the treatment of infections in keratin-rich tissues such as skin, hair, and nails . Researchers utilize this product to investigate topics including antifungal mechanisms, drug delivery systems for poorly water-soluble compounds, and the properties of drug-polymer crystalline inclusion complexes . This compound is For Research Use Only. It is strictly not for diagnostic, therapeutic, or any other human use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C17H17ClO6 B3429918 Gris-PEG CAS No. 78739-00-1

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2S,5'R)-7-chloro-3',4,6-trimethoxy-5'-methylspiro[1-benzofuran-2,4'-cyclohex-2-ene]-1',3-dione
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InChI

InChI=1S/C17H17ClO6/c1-8-5-9(19)6-12(23-4)17(8)16(20)13-10(21-2)7-11(22-3)14(18)15(13)24-17/h6-8H,5H2,1-4H3/t8-,17+/m1/s1
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InChI Key

DDUHZTYCFQRHIY-RBHXEPJQSA-N
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Canonical SMILES

CC1CC(=O)C=C(C12C(=O)C3=C(O2)C(=C(C=C3OC)OC)Cl)OC
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Isomeric SMILES

C[C@@H]1CC(=O)C=C([C@]12C(=O)C3=C(O2)C(=C(C=C3OC)OC)Cl)OC
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Molecular Formula

C17H17ClO6
Record name GRISEOFULVIN
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DSSTOX Substance ID

DTXSID8020674
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Molecular Weight

352.8 g/mol
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Physical Description

Griseofulvin appears as white to pale cream-colored crystalline powder. Odorless or almost odorless. Tasteless. Sublimes without decomposition at 410 °F. (NTP, 1992), Solid
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Solubility

less than 1 mg/mL at 70 °F (NTP, 1992), SOL IN N,N-DIMETHYLFORMAMIDE @ 25 °C: 12-14 G/100 ML; SLIGHTLY SOL IN ETHANOL, CHLOROFORM, METHANOL, ACETIC ACID, ACETONE, BENZENE, & ETHYL ACETATE; PRACTICALLY INSOL IN WATER & PETROLEUM ETHER, 5.04e-02 g/L
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Color/Form

STOUT OCTAHEDRA OR RHOMBS FROM BENZENE, WHITE TO CREAMY POWDER, COLORLESS CRYSTALLINE SOLID

CAS No.

126-07-8, 2884-22-2
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Melting Point

428 °F (NTP, 1992), 220 °C
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Mechanisms of Antifungal Action of Griseofulvin

Molecular Interactions with Fungal Cellular Components

The fungistatic action of griseofulvin (B1672149) involves key interactions with components of the fungal cell, particularly those related to cell division and structure. drugbank.commedeasy.healthncats.io

Disruption of Mitotic Spindle Formation

A primary mechanism by which griseofulvin inhibits fungal growth is through the disruption of the mitotic spindle structure. drfungus.orgdrugs.compatsnap.comdroracle.aihpra.iebcpp.com.uatmda.go.tzmedcentral.com This interference with the spindle apparatus is critical for proper chromosome segregation during cell division. patsnap.com

Binding to Microtubules and Tubulin (Alpha and Beta)

Griseofulvin exerts its antifungal effects by binding to tubulin, the protein that polymerizes to form microtubules. medeasy.healthncats.iopatsnap.comdroracle.aihpra.iebcpp.com.uatmda.go.tzaksci.com Microtubules are vital components of the cytoskeleton and play a crucial role in various cellular processes, including mitosis. patsnap.com Griseofulvin is known to bind to fungal microtubules, interfering with their function. drugbank.comdrfungus.orgncats.iohpra.iebcpp.com.uatmda.go.tzaksci.commdpi.comcabidigitallibrary.org Studies suggest that griseofulvin can bind to both alpha and beta tubulin subunits. drugbank.commedeasy.healthncats.ioaksci.com Docking studies have indicated potential binding sites in tubulin, including one that may overlap with the Taxol binding site at the beta-tubulin H6-H7 loop and another at the interface of alpha and beta tubulin. mdpi.comcabidigitallibrary.orgnih.gov

Inhibition of Cell Mitosis and Mitotic Arrest at Metaphase

By interfering with microtubule function and disrupting the mitotic spindle, griseofulvin inhibits fungal cell division. drfungus.orgdrugs.compatsnap.comdroracle.aihpra.iebcpp.com.uatmda.go.tzmedcentral.com This typically leads to the arrest of cell division at the metaphase stage. droracle.aimedcentral.commdpi.comnih.govnih.gov The inhibition of fungal mitosis can result in the production of multinucleate cells with characteristic morphological abnormalities. hpra.ietmda.go.tzmerckvetmanual.com

Influence on Nucleic Acid Synthesis in Fungi

Beyond its effects on the mitotic spindle, griseofulvin is also thought to influence nucleic acid synthesis in fungi. drugbank.commedeasy.healthncats.iopatsnap.comdroracle.aiaksci.comhmpgloballearningnetwork.com Some research suggests that it may temporarily halt the net synthesis of protein and nucleic acids and decrease the incorporation of precursors like uridine (B1682114) or thymidine (B127349) into nucleic acids in certain dermatophytes. nih.gov Another proposed mechanism is that griseofulvin may cause the production of defective DNA that is unable to replicate. drugs.commedcentral.com

Disposition within Host Tissue and Interaction with Keratin (B1170402)

Following administration, griseofulvin demonstrates a specific disposition within host tissues, particularly those containing keratin. drugbank.comncats.iodrugs.compatsnap.comhpra.iebcpp.com.uatmda.go.tzmedcentral.comhmpgloballearningnetwork.comekb.eg

Deposition in Keratin Precursor Cells

Griseofulvin is deposited in keratin precursor cells. drugbank.comdrfungus.orgncats.iodrugs.compatsnap.comhpra.iebcpp.com.uatmda.go.tzmedcentral.commdpi.comhmpgloballearningnetwork.comekb.eg This deposition occurs as the drug enters the systemic circulation. hpra.iebcpp.com.uatmda.go.tz As these cells mature and become keratinized, they incorporate the griseofulvin. drugs.compatsnap.comhpra.iebcpp.com.uatmda.go.tzmedcentral.com The drug has a greater affinity for diseased tissue. drugbank.comncats.iodrugs.com

Formation of Griseofulvin-Keratin Complex

Following oral administration, griseofulvin is absorbed and distributed throughout the body. drugbank.comhpra.ienih.gov A significant characteristic of griseofulvin is its affinity for keratin precursor cells. drugbank.comncats.ionih.govhpra.iecarehospitals.commedicines.org.ukmerckvetmanual.comrwandafda.gov.rwefda.gov.et The drug is selectively deposited in these developing cells found in the skin, hair, and nails. drugbank.comdroracle.aihpra.iecarehospitals.comefda.gov.etmsdvetmanual.commims.com

As keratinocytes mature and differentiate, incorporating into the stratum corneum, hair, and nails, griseofulvin becomes tightly bound to the newly formed keratin. drugbank.comncats.ionih.govhpra.iecarehospitals.commerckvetmanual.comefda.gov.etnih.govmsdvetmanual.com This process creates a complex where the antifungal compound is integrated within the structural protein of these tissues. drugbank.compatsnap.comwikipedia.orgnih.govhpra.iecarehospitals.commedicines.org.ukmerckvetmanual.comrwandafda.gov.rwefda.gov.etmsdvetmanual.com Studies, including molecular docking analysis, have investigated the interaction between griseofulvin and keratin proteins, such as keratin 8 (K8) and keratin 18 (K18). nih.govresearchgate.net Research suggests favorable binding interactions between griseofulvin and these cytokeratin intermediate filament proteins. nih.govresearchgate.net

Data regarding the binding affinity of griseofulvin to keratin proteins has been explored. For instance, studies have indicated binding interactions with cytokeratin intermediate filament proteins (K8 and K18) with reported interaction energies. nih.govresearchgate.net

CompoundInteracting ProteinInteraction Energy (kcal mol⁻¹)
GriseofulvinKeratin 8 (K8)-3.34 to -5.61 (range) nih.govresearchgate.net
GriseofulvinKeratin 18 (K18)-3.34 to -5.61 (range) nih.govresearchgate.net
GriseofulvinKeratin 18 (mouse)-5.54 nih.gov
GriseofulvinKeratin 18 (rat)-5.23 nih.gov

Note: Interaction energies represent the strength of binding, with more negative values indicating stronger binding.

This binding to keratin is considered a crucial aspect of how griseofulvin reaches and affects dermatophytic fungi that infect these keratinized tissues. patsnap.comchemicalbook.com The formation of this complex ensures the presence of the antifungal agent in the very structures that dermatophytes colonize. patsnap.com

Enhanced Resistance of New Keratin to Fungal Invasion

The formation of the griseofulvin-keratin complex in newly growing skin, hair, and nails confers enhanced resistance to fungal invasion. drugbank.comncats.iowikipedia.orgnih.govhpra.iecarehospitals.commedicines.org.ukmerckvetmanual.comrwandafda.gov.rwefda.gov.etnih.govmsdvetmanual.com As the keratinocytes containing incorporated griseofulvin mature and move outwards, they replace the older, infected keratin. droracle.aihpra.iecarehospitals.commedicines.org.ukmsdvetmanual.com This process effectively creates a barrier of antifungal-laden keratin that the dermatophytes cannot easily penetrate or colonize. carehospitals.com

The fungistatic nature of griseofulvin, which inhibits fungal cell division, combined with its presence within the keratin structure, prevents the proliferation and spread of fungi in the newly formed tissue. drugbank.comdroracle.aipatsnap.comtaylorandfrancis.comdrfungus.org The drug reaches its site of action within the keratin and then enters the fungal cells through energy-dependent transport processes. wikipedia.orghpra.iecarehospitals.commedicines.org.ukrwandafda.gov.rwefda.gov.et Once inside the fungal cell, it disrupts microtubule function, thereby inhibiting mitosis and halting fungal growth. drugbank.comncats.iodroracle.aipatsnap.comtaylorandfrancis.comdrfungus.orgmedicines.org.ukrwandafda.gov.rwefda.gov.et

The continuous incorporation of griseofulvin into the growing keratin ensures that as the infected keratin is shed, it is replaced by healthy, resistant tissue. hpra.iecarehospitals.commedicines.org.ukmerckvetmanual.commsdvetmanual.com This mechanism explains why treatment with griseofulvin often needs to continue for an extended period, until the entire infected keratinized structure (skin, hair, or nail) is replaced by the griseofulvin-containing keratin. droracle.aitaylorandfrancis.comcarehospitals.commsdvetmanual.com

The selective deposition of griseofulvin in keratin precursor cells and its subsequent binding to keratin are fundamental to its effectiveness against dermatophyte infections, which are primarily confined to these keratinized tissues. drugbank.comncats.ionih.govhpra.iecarehospitals.commedicines.org.ukmerckvetmanual.comrwandafda.gov.rwefda.gov.et

Pharmacological Profile of Griseofulvin

Absorption and Bioavailability Studies

The oral absorption of griseofulvin (B1672149) is known to be variable and incomplete. drugbank.comiarc.frmdpi.com Factors influencing the degree of absorption include particle size, fat intake, dissolution rate, formulation, and dosage. iarc.fr Absorption primarily occurs in the duodenum, with lesser absorption in the jejunum and ileum, and minimal absorption in the colon. mims.comresearchgate.net

Comparative Bioavailability of Ultramicrosize (Gris-PEG) vs. Microsize Formulations

Particle size significantly impacts griseofulvin absorption. Ultramicrosize formulations, such as this compound, are designed to improve absorption compared to conventional microsize formulations. unboundmedicine.compopline.orghmpgloballearningnetwork.com Studies have indicated that the oral absorption of griseofulvin is significantly enhanced by the PEG formulation used in ultramicrosize tablets. popline.orggoogle.com Essentially the same plasma levels have been achieved with a 250 mg dose of ultramicrosize griseofulvin (this compound) as with a 500 mg dose of the microsize formulation. popline.orggoogle.com This suggests that the bioavailability of 250 mg of ultramicrosize griseofulvin is equivalent to that of 500 mg of the microsize formulation. popline.org The efficiency of gastrointestinal absorption of ultramicrocrystalline griseofulvin is approximately one and a half times that of conventional microsize griseofulvin. rxlist.com

Impact of Particle Size Reduction on Gastrointestinal Absorption

Reducing the particle size of griseofulvin, a poorly water-soluble drug, significantly improves its bioavailability and absorption from the gastrointestinal tract. mdpi.comnih.gov Micronization, the process of reducing particle size, enhances solubility and increases absorption. google.com However, fine particles can tend to agglomerate, which may decrease their solubility. google.com The ultramicrosized formulation is absorbed more rapidly, completely, and uniformly than the original and microsize formulations. hmpgloballearningnetwork.com

Influence of Dietary Factors on Oral Absorption (e.g., Fatty Meals)

Ingestion of a fatty meal significantly enhances the oral absorption of griseofulvin. mims.comdrugbank.comunboundmedicine.comiarc.frmdpi.commedscape.comnih.govmayoclinic.orgdrugs.com This effect has been observed in both humans and animal studies. nih.govcdnsciencepub.com Absorption is significantly enhanced by administration with or after a fatty meal. drugbank.comnih.gov A study in healthy volunteers showed that ingestion of low-fat and high-fat meals increased griseofulvin absorption by about 70% and 120% respectively, compared to the fasting state. nih.gov The maximum excretion rates of the major metabolite, 6-demethylgriseofulvin, were also significantly increased following consumption of both low and high-fat meals. nih.gov This suggests that higher fat content in meals leads to greater enhancement of griseofulvin bioavailability. nih.gov While fatty meals enhance absorption for both microsize and ultramicrosize formulations, the ultramicrosize formulation may be less dependent on this requirement. hmpgloballearningnetwork.com

Bioequivalence Research and Pharmacokinetic Parameters (e.g., Cmax, Tmax, AUC)

Bioequivalence studies compare the rate and extent of absorption of different formulations. Key pharmacokinetic parameters used in these studies include the peak plasma concentration (Cmax), the time to reach peak plasma concentration (Tmax), and the area under the plasma concentration-time curve (AUC). nih.goveuropa.euresearchgate.net

Studies comparing ultramicrosize and microsize griseofulvin have shown that ultramicrosize formulations can achieve similar plasma levels with lower doses. popline.orggoogle.com For instance, a crossover study demonstrated that a single oral dose of 250 mg of ultramicrosize griseofulvin produced essentially the same peak concentration, time to reach peak concentration, and area under the plasma level curve as a single oral dose of 500 mg of a commercially available microsize formulation. popline.org The differences in these parameters between the two formulations were not statistically significant in this study. popline.org

However, other studies have shown variations. In one high-dose study, the AUCs for two 250 mg ultramicrosize dosage forms were significantly less than the AUCs for all but one of the 500 mg microsize products. nih.gov In a low-dose study, the AUCs for ultramicrosize products were significantly lower than those for all microsize dosage forms. nih.gov Differences were also noted among microsize products, though the maximum difference was less than 20% in both studies. nih.gov

When administered with food, a standard breakfast enhanced the rate of absorption for both microsize and ultramicrosize products, particularly the ultramicrosize one. jst.go.jp After food ingestion, the two products were equivalent in terms of the rate and extent of bioavailability. jst.go.jp The peak serum level of the ultramicrosize product in non-fasting subjects was about twice as high as in fasting subjects. jst.go.jp

The mean peak plasma level (Cmax) and AUC (0-32 hours) were only slightly higher for the ultramicrosized preparation compared to microsized tablets when administered with a breakfast containing 40g of butter, and the time to peak plasma level (Tmax) was similar for both preparations. ijpp.com This suggests that coadministration with food tends to reduce the difference in bioavailability between the two types of preparations, although absorption from ultramicrosized tablets may still be more reliable and uniform. ijpp.com

Here is a summary of pharmacokinetic parameters from a study comparing microsize and ultramicrosize tablets administered with a fatty meal:

ParameterMicrosize (500 mg)Ultramicrosize (250 mg)
Cmax (µg/mL)0.681 ± 0.10.80 ± 0.08
Tmax (hours)2.51 ± 0.332.44 ± 0.54
AUC (0-32 µg·h/mL)14.14 ± 2.3316.25 ± 1.16

Note: Data represents mean ± standard deviation from a study in non-fasting volunteers ijpp.com.

Distribution Dynamics in Biological Systems

Following oral administration, griseofulvin is distributed throughout the biological system, with a notable affinity for certain tissues. nih.govunboundmedicine.com

Tissue Distribution Patterns (e.g., skin, hair, nails, fat, skeletal muscles, lung)

Griseofulvin is primarily deposited in the keratin (B1170402) layer of the skin, hair, and nails. aocd.orgmims.comunboundmedicine.com This deposition in keratin precursor cells makes the newly formed keratin resistant to fungal invasion, which is crucial for its antifungal action in dermatophyte infections. aocd.orgdrugbank.comunboundmedicine.commedcentral.com Griseofulvin can appear in the keratinized layer within four hours after a single dose administration. researchgate.net

Beyond keratinized tissues, griseofulvin also concentrates in the liver, fat, and skeletal muscles. aocd.orgmims.comunboundmedicine.com Following intravenous injection, griseofulvin was distributed evenly throughout tissues, although higher levels were found in the skin and lung. nih.gov After oral administration, a significantly higher level was found in the liver. researchgate.net The drug also crosses the placenta. mims.commedscape.com

Kinetics of Keratin Affinity and Deposition

Following oral administration, griseofulvin demonstrates a notable affinity for keratin precursor cells. The drug is deposited in these cells and becomes tightly bound to the newly formed keratin. wikipedia.orgfluoroprobe.com This binding renders the keratin highly resistant to fungal invasion. wikipedia.orgfluoroprobe.com As the infected keratinized tissue is shed, it is replaced by healthy tissue containing the bound griseofulvin. Griseofulvin can be detected in the outer layers of the stratum corneum relatively soon after ingestion, within a few hours. The slow rate at which griseofulvin penetrates tissues may contribute to the prolonged treatment durations required for infections in areas with thick keratin, such as nails.

Placental Transfer

Research indicates that griseofulvin is capable of crossing the placental barrier. Studies classifying the placental transfer of various antibiotics have categorized griseofulvin as exhibiting "incomplete" transfer. This classification signifies that the concentrations of griseofulvin observed in cord plasma are lower than those found in maternal plasma at the time of delivery.

Metabolic Pathways and Enzyme Induction

Griseofulvin undergoes extensive metabolism, primarily within the liver. wikipedia.org

Hepatic Metabolism and Major Metabolites

The principal metabolic transformation of griseofulvin involves oxidative demethylation. The major metabolite identified in humans is 6-desmethylgriseofulvin (also referred to as 6-methyl-griseofulvin). wikipedia.org This metabolite is considered microbiologically inactive. While 4-desmethylgriseofulvin has also been mentioned as a metabolite, particularly in studies involving mice and rats, 6-desmethylgriseofulvin is confirmed as the predominant metabolite in humans.

Induction of Hepatic Cytochrome P450 Enzymes

Griseofulvin is recognized as an inducer of hepatic microsomal enzymes. Specifically, it has been shown to induce the activity of Cytochrome P450 3A4 (CYP3A4). CYP3A4 is a major enzyme involved in the metabolism of a wide range of drugs. The induction of CYP3A4 by griseofulvin can lead to increased metabolic clearance of co-administered substances that are substrates for this enzyme.

Glucuronidation Conjugation

A significant metabolic pathway for griseofulvin and its metabolites is conjugation with glucuronic acid, a process known as glucuronidation. wikipedia.org The major metabolite, 6-desmethylgriseofulvin, is extensively conjugated with glucuronic acid prior to elimination.

Elimination Kinetics and Half-Life Determination

The elimination of griseofulvin from the body occurs through various routes. The elimination half-life of griseofulvin in plasma is reported to be variable, generally ranging from approximately 9 to 24 hours. wikipedia.org

A substantial portion of an administered dose is excreted in the urine, primarily in the form of metabolites, including 6-desmethylgriseofulvin and its glucuronide conjugate. Less than 1% of the administered dose is typically excreted in the urine as unchanged griseofulvin. Approximately one-third of a single dose of microsize griseofulvin has been observed to be excreted in the feces within 5 days. Elimination also occurs via perspiration.

Here is a summary of key pharmacokinetic parameters for Griseofulvin:

ParameterValue(s)Source(s)
Elimination Half-Life (Plasma)9 - 24 hours wikipedia.org
Urinary Excretion (unchanged)< 1% of dose
Fecal Excretion~33% of dose

Note: Data presented is based on available research findings and may show variability depending on the study and formulation used.

Toxicology and Safety Profile Research of Griseofulvin

Preclinical Toxicology Investigations

Preclinical toxicology studies involving Griseofulvin (B1672149) have revealed several key findings in laboratory animals, particularly concerning hepatic effects, porphyrin metabolism, and potential carcinogenicity.

Hepatocellular Necrosis in Animal Models

In subacute toxicity studies, orally administered Griseofulvin has been shown to induce hepatocellular necrosis in mice. rwandafda.gov.rwfda.govfda.govfda.govmedcentral.com However, this effect has not been observed in other animal species studied. rwandafda.gov.rwfda.govfda.govfda.gov Visualization of patch-wise attribution in a sample exposed to 300mg/kg of griseofulvin in a preclinical toxicity study in Rattus norvegicus revealed the method's efficiency in locating and segmenting necrotic regions. biorxiv.org

Disturbances in Porphyrin Metabolism in Laboratory Animals

Disturbances in porphyrin metabolism have been reported in laboratory animals treated with Griseofulvin. rwandafda.gov.rwfda.govfda.govfda.govnih.govdrugs.com This porphyrinogenic effect is particularly evident in mice, where Griseofulvin induces hepatic enlargement and the accumulation of protoporphyrin. iarc.frinchem.org This accumulation is attributed to the inhibition of mitochondrial ferrochelatase, the enzyme responsible for converting protoporphyrin to haem. iarc.frtandfonline.com Concurrently, hepatic 5-aminolaevulinate synthetase activity is enhanced. iarc.fr The accumulation of protoporphyrin in mouse liver is followed by cellular damage, necrosis, and inflammatory processes. iarc.frtandfonline.comresearchgate.net These alterations are similar to those observed in human erythropoietic protoporphyria associated with liver failure. researchgate.net

Carcinogenicity Studies in Animal Models

Griseofulvin has been tested for carcinogenicity through oral administration in studies involving mice, rats, and hamsters. nih.goviarc.frinchem.orgnih.govnih.gov Evidence of tumor induction by Griseofulvin has been obtained in mice and rats, but not in hamsters. nih.govebi.ac.uk

Liver Tumor Development (Hepatomas)

Chronic oral administration of Griseofulvin has resulted in the development of liver tumors in several strains of mice, particularly in males. rwandafda.gov.rwfda.govmedcentral.com Hepatocellular adenomas and carcinomas have been produced in mice. iarc.frinchem.org Chronic feeding of Griseofulvin at levels ranging from 0.5% to 2.5% of the diet led to the development of liver tumors. rwandafda.gov.rwfda.gov Smaller particle sizes of Griseofulvin resulted in an enhanced effect. rwandafda.gov.rwfda.gov Subcutaneous administration of relatively small doses of Griseofulvin once a week during the first three weeks of life has also been reported to induce hepatomata in mice. rwandafda.gov.rwfda.govmedcentral.com Hepatocellular carcinomas, at incidences up to 90%, have been observed in mice fed Griseofulvin at maximum concentrations of 3% in the diet for periods of up to 120 weeks. researchgate.net

Data from selected mouse carcinogenicity studies:

SpeciesStrainRoute of AdministrationDietary Concentration (%)Tumor Incidence (Hepatomas/Hepatocellular Tumors)Citation
MouseSwissOral (alternate 5-week periods for life)0 (control)Males: 0/98, Females: 0/98 nih.gov
MouseSwissOral (alternate 5-week periods for life)0.1Males: 1/38, Females: 0/38 nih.gov
MouseSwissOral (alternate 5-week periods for life)0.3Males: 2/25, Females: 0/28 nih.gov
MouseSwissOral (alternate 5-week periods for life)1.5Males: 20/29, Females: 15/28 nih.gov
MouseSwissOral (alternate 5-week periods for life)3.0Males: 15/18, Females: 20/23 nih.gov
MouseICR/HaSubcutaneousTotal dose: 3 mg (days 1, 7, 14, 21)Males: 7/16 (at 49 weeks), Solvent controls: 4/48 nih.gov
Thyroid Tumor Incidence (Adenomas and Carcinomas)

Thyroid tumors, predominantly adenomas but also some carcinomas, have been reported in rats receiving Griseofulvin. fda.govmedcentral.cominchem.org These tumors, specifically follicular-cell adenomas and carcinomas, were observed in male rats at dietary levels of 0.2%, 1.0%, and 2.0%, and in female rats at the two higher dose levels. fda.govnih.govnih.gov Statistically significant rates of thyroid tumors, indicating a dose-response relationship, were recorded in male rats at the 2.0%, 1.0%, and 0.2% dose levels, and in females at the 2.0% and 1.0% dose levels in one study. nih.gov Studies in other animal species, such as hamsters, have not shown an increase in tumor incidence. iarc.frinchem.orgnih.govnih.gov

Data from a rat carcinogenicity study:

SpeciesStrainRoute of AdministrationDietary Concentration (%)Thyroid Tumor Incidence (Adenomas and Carcinomas)Citation
RatWistarOral (alternate 5-week periods for life)0 (control)Males: 1/98, Females: 2/99 nih.gov
RatWistarOral (alternate 5-week periods for life)0.2Males: 4/30, Females: 2/30 nih.govnih.gov
RatWistarOral (alternate 5-week periods for life)1.0Males: 11/30, Females: 8/30 nih.govnih.gov
RatWistarOral (alternate 5-week periods for life)2.0Males: 16/30, Females: 7/30 nih.govnih.gov
Colchicine-like Effect on Mitosis

Griseofulvin has been reported to exhibit a colchicine-like effect on mitosis. rwandafda.gov.rwfda.govfda.govfda.govnih.gov Evidence suggests that Griseofulvin interacts with the formation of microtubules, thereby interfering with the normal polymerization of microtubule protein. iarc.frinchem.org This interference can disturb the correct distribution of chromosomes between daughter cells during cell division, leading to aneuploidy. rwandafda.gov.rwiarc.fr The cytostatic action of Griseofulvin in higher eukaryotes is primarily due to a mitotic arrest at late metaphase/early anaphase. nih.gov Cytological effects observed in vivo and in vitro on various plant and animal cell systems include C-mitoses, multipolar mitoses, and multinuclearity. nih.gov Griseofulvin inhibited cell-cycle progression at prometaphase/anaphase of mitosis in parallel with its ability to inhibit cell proliferation in HeLa cells. nih.gov While very high concentrations were needed to inhibit microtubule polymerization in vitro, much lower concentrations strongly suppressed the dynamic instability behavior of microtubules. nih.gov

Cocarcinogenicity with Methylcholanthrene

Griseofulvin has been reported to exhibit a colchicine-like effect on mitosis and demonstrate cocarcinogenicity with methylcholanthrene in studies involving cutaneous tumor induction in laboratory animals. rwandafda.gov.rwwikidoc.orgfda.govfda.govfda.govnih.gov Methylcholanthrene is a highly carcinogenic polycyclic aromatic hydrocarbon often used in experimental cancer studies. wikipedia.orgctdbase.org

Embryotoxicity and Teratogenicity Research (e.g., Abnormalities, Conjoined Twins)

Griseofulvin has been shown to be embryotoxic and/or teratogenic in animal studies, with observed fetal abnormalities varying across species. medcentral.comdrugs.com In rats, multiple defects have been reported. medcentral.com Studies in dogs have indicated cleft palate, while cats have shown cleft palate and cardiac, central nervous system, and ocular defects. medcentral.com Skeletal defects have been observed in mice. medcentral.com Reports from Soviet literature also state that oral administration of a griseofulvin preparation was found to be embryotoxic and teratogenic in pregnant Wistar rats. rwandafda.gov.rwfda.govfda.govnih.gov However, rat reproduction studies conducted in the United States and Great Britain have been inconclusive in this regard. rwandafda.gov.rwfda.govfda.gov Pups with abnormalities have also been reported in the litters of bitches treated with griseofulvin. rwandafda.gov.rwfda.govfda.govnih.gov

Spermatogenesis Suppression in Rats

Suppression of spermatogenesis has been reported in rats treated with griseofulvin. rwandafda.gov.rwfda.govfda.govnih.govmedcentral.commdedge.com However, investigations in humans have failed to confirm this effect. rwandafda.gov.rwfda.govfda.govnih.gov Sperm abnormalities have also been observed in mice. medcentral.com Griseofulvin has demonstrated harmful effects on the genotype in vitro in bacteria, plants, and fungi. rwandafda.gov.rwmedcentral.com Chromosomal aberrations in animal spermatocytes have been observed with this drug. drugs.com

Clinical Toxicity Research and Adverse Event Mechanisms

Mechanisms of Hepatic Adverse Events (e.g., elevated AST, ALT, bilirubin, jaundice)

Elevations in AST (aspartate aminotransferase), ALT (alanine aminotransferase), bilirubin, and jaundice have been reported with griseofulvin use. wikidoc.orgfda.govnafdac.gov.ngfda.govnih.govmedscape.com These hepatic adverse events can be serious and may necessitate hospitalization or result in death. wikidoc.orgnafdac.gov.ngfda.govnih.govmedscape.com Patients on prolonged therapy should undergo periodic assessment of hepatic function. rwandafda.gov.rwfda.govnih.govmedcentral.comnafdac.gov.ngfda.govnih.gov Discontinuation of griseofulvin should be considered if warranted. wikidoc.orgfda.govnafdac.gov.ngfda.govnih.gov

The exact cause of clinically apparent hepatotoxicity from griseofulvin is unknown, but it is extensively metabolized by the liver, which may lead to the production of a toxic intermediate. nih.gov Griseofulvin affects the concentration and functional integrity of several hepatic endoplasmic reticular enzymes, most notably in porphyrin metabolism. rwandafda.gov.rw This can result in the accumulation of co-protoporphyrin, protoporphyrin, and hemopexin. rwandafda.gov.rw In subacute toxicity studies, orally administered griseofulvin produced hepatocellular necrosis in mice, although this has not been observed in other species. rwandafda.gov.rwwikidoc.orgfda.govfda.govfda.govnih.gov

Hematopoietic System Effects (e.g., leukopenia, granulocytopenia, proteinuria)

Periodic monitoring of hematopoietic function is recommended during prolonged griseofulvin therapy. rwandafda.gov.rwfda.govnih.govmedcentral.comnafdac.gov.ngfda.govnih.gov Rare reports of hematopoietic system effects include leukopenia and granulocytopenia. nih.govmedcentral.comnafdac.gov.ngfda.govnih.gov Administration of the drug should be discontinued (B1498344) if granulocytopenia occurs. nih.govmedcentral.comnafdac.gov.ngfda.govnih.gov Proteinuria has also been reported rarely in patients receiving griseofulvin. nih.govmedcentral.comnafdac.gov.ngfda.govnih.gov

Porphyria as a Contraindication and its Metabolic Basis

Griseofulvin is contraindicated in patients with porphyria. rwandafda.gov.rwmedcentral.comwikipedia.orgdrugs.com Disturbances in porphyrin metabolism have been reported in griseofulvin-treated laboratory animals. rwandafda.gov.rwwikidoc.orgfda.govfda.govfda.govnih.govdrugs.com Griseofulvin can induce hepatic porphyria in mice, which resembles the liver injury associated with erythropoietic protoporphyria (EPP) in humans. nih.gov Griseofulvin treatment in mice leads to significant accumulations of protoporphyrin IX (PPIX) and N-methyl PPIX in the liver. nih.gov N-methyl PPIX is a strong inhibitor of ferrochelatase, the enzyme responsible for converting PPIX to heme, resulting in PPIX accumulation. nih.govnih.gov Excessive PPIX in the liver can cause bile duct blockage and disrupt bile acid homeostasis. nih.gov Griseofulvin also upregulates the expression of delta-aminolevulinate synthase (ALAS), the rate-limiting enzyme in the heme synthesis pathway, which increases porphyrin production. nih.gov This interference with porphyrin metabolism can trigger attacks of acute porphyria in susceptible individuals. nih.gov

Photosensitivity Mechanisms

Griseofulvin has been reported to cause photosensitivity in some individuals medcentral.comdrugs.commedicinenet.comdermnetnz.orgskincancer.orgfrontiersin.orgaocd.org. This reaction involves an abnormal sensitivity of the skin to sunlight, often resulting in a rash upon exposure to natural or artificial ultraviolet (UV) radiation drugs.comskincancer.orgdrugs.com. While the exact mechanism by which griseofulvin induces photosensitivity is not fully elucidated, research suggests potential pathways.

One proposed mechanism involves the interference of griseofulvin with porphyrin metabolism frontiersin.org. Porphyrins are photosensitive compounds, and disturbances in their metabolism can lead to increased photosensitivity. Studies have implicated UVA radiation in griseofulvin-induced photosensitivity, although further research is needed to confirm this theory . Chronic administration of griseofulvin has been shown to result in elevated concentrations of porphyrins in feces and erythrocytes in animal studies, which may contribute to precipitating photosensitivity medcentral.com.

A case report described a female patient who developed erythema and itching in sun-exposed areas after one week of oral griseofulvin, diagnosed as a photosensitive drug eruption frontiersin.org. This highlights the clinical manifestation of this adverse effect. It is important for patients taking griseofulvin to protect their skin from the sun due to this increased sensitivity drugs.comskincancer.orgmskcc.org.

Immunological and Hypersensitivity Reactions

Griseofulvin is associated with a range of immunological and hypersensitivity reactions, varying in severity from mild skin rashes to severe cutaneous adverse reactions (SCARs). These reactions can necessitate the discontinuation of the drug medcentral.com.

Hypersensitivity reactions reported with griseofulvin include generalized skin rashes, urticaria (hives), and rarely, angioedema medcentral.comdrugs.commedicinenet.comdrugs.com. Erythema multiforme (EM) and erythema multiforme-like reactions have also been reported medcentral.comdrugs.commedicinenet.comdrugs.comnih.govnih.govmedcraveonline.comkarger.comresearchgate.net. EM is an acute, immune-mediated condition often triggered by medications, presenting with characteristic target-like lesions on the skin, sometimes accompanied by mucosal involvement medcraveonline.comkarger.com. Case reports have documented EM occurring after griseofulvin administration, with positive re-exposure tests in some instances karger.comresearchgate.net.

More severe, potentially life-threatening reactions, classified as SCARs, have been linked to griseofulvin use. These include Stevens-Johnson syndrome (SJS) and toxic epidermal necrolysis (TEN) medcentral.commedicinenet.comaocd.orgmskcc.orgnpra.gov.mynih.govmedscape.comdrugs.com. SJS and TEN are severe mucocutaneous syndromes characterized by epidermal detachment nih.govresearchgate.net. SCARs are considered delayed type IV hypersensitivity reactions triggered by a T-cell-mediated drug-specific immune response npra.gov.my. The reported time-to-onset of SCAR symptoms following griseofulvin use can range from days to weeks npra.gov.my.

Local pharmacovigilance data has indicated reports of SJS and TEN associated with oral griseofulvin npra.gov.my. For instance, one report from a regulatory agency mentioned 12 reports of SJS and 2 reports of TEN among adverse drug reaction reports related to griseofulvin-containing products npra.gov.my. Case studies have also described instances of TEN linked to griseofulvin, including cases where the drug was used for off-label indications nih.gov. A case report involving an 18-year-old female patient treated with griseofulvin and terbinafine (B446) also reported the appearance of TEN researchgate.netingentaconnect.com.

Griseofulvin has also been associated with the development or exacerbation of lupus erythematosus and lupus-like syndromes nih.govmedcentral.commedicinenet.comdermnetnz.orgaocd.orgnih.govdrugs.commskcc.orgmayoclinic.org. This includes reports of photosensitivity reactions to griseofulvin precipitating discoid lupus erythematosus skin lesions in patients with no prior evidence of the condition nih.gov. In patients with known systemic lupus erythematosus, griseofulvin has been reported to cause systemic reactions nih.gov. The use of griseofulvin is considered a moderate potential hazard in patients with lupus erythematosus due to the possibility of exacerbating the disease drugs.com.

Other reported immunological reactions include fixed drug eruption nih.govmedcentral.comdrugs.com and serum sickness-like reactions drugs.comdrugs.comnih.govnih.gov. A case report described a serum sickness-like reaction in a child being treated with griseofulvin for tinea capitis nih.gov.

The pathophysiology of how drugs, including griseofulvin, induce SCARs is not fully understood, but it is believed to involve a T-cell-mediated immune response npra.gov.my. Griseofulvin has also been shown to have immunomodulatory properties, including the potential to modulate the expression of cell adhesion molecules on leukocytes and vascular endothelial cells, which may be related to its function as a microtubule antagonist nih.gov.

Here is a summary of reported Severe Cutaneous Adverse Reactions (SCARs) associated with griseofulvin from a specific local pharmacovigilance database:

ReactionNumber of Reports
Stevens-Johnson syndrome (SJS)12
Toxic Epidermal Necrolysis (TEN)2
Acute Generalised Exanthematous Pustulosis (AGEP)3

Note: Data based on reports from a specific local pharmacovigilance database. npra.gov.my

Pharmacokinetic and Pharmacodynamic Interaction Studies of Griseofulvin

Drug-Drug Interactions Mediated by Cytochrome P450 Enzymes

Griseofulvin (B1672149) is identified as a hepatic microsomal enzyme inducer, particularly affecting cytochrome P450 (CYP) enzymes. This induction can lead to increased metabolism of drugs that are substrates of these enzymes, resulting in decreased plasma concentrations and potentially reduced clinical effectiveness of the co-administered drugs. hse.ie

CYP3A4 Induction and Effects on Substrate Drugs

Griseofulvin is a known inducer of the CYP3A4 isoenzyme. pdr.netliferaftgroup.org This induction can accelerate the metabolism of drugs that are substrates of CYP3A4, leading to lower systemic exposure of these medications. medicinenet.com Examples of drugs whose metabolism may be increased when combined with Griseofulvin include certain antivirals (atazanavir, bedaquiline, daclatasvir, darunavir, etravirine), tyrosine kinase inhibitors (gefitinib, nilotinib, palbociclib, axitinib, pacritinib), and other various agents such as telithromycin, pomalidomide, ponatinib, and pretomanid. medicinenet.comdrugbank.com Theoretically, the induction of CYP3A4 by griseofulvin could also result in lower plasma concentrations of budesonide, potentially reducing its clinical effect. pdr.net Amiodarone, a CYP3A4 substrate, may also see increased metabolism. hep-druginteractions.org While specific interaction studies for all listed drugs (everolimus, lovastatin, sirolimus, simvastatin, sildenafil, dronedarone, erythromycin, exemestane, felodipine, amlodipine, aprepitant, aripiprazole) with griseofulvin were not detailed in the search results, the known CYP3A4 induction by griseofulvin suggests a potential for reduced efficacy for other drugs metabolized by this pathway. pdr.netliferaftgroup.orgmedicinenet.com

Impact on Hormonal Contraceptive Efficacy

Griseofulvin may reduce the effectiveness of oral contraceptives. medicinenet.commedicines.org.ukdermnetnz.orgrxlist.comwikidoc.org This interaction is attributed to griseofulvin's ability to induce liver microsomal enzymes, which can lead to increased metabolism of the hormones in oral contraceptives. medicines.org.ukdermnetnz.org Reduced effectiveness of birth control pills may result in breakthrough bleeding and potentially lead to unintended pregnancy. medicinenet.com It is recommended that women of childbearing age using oral contraception utilize additional barrier methods of contraception during griseofulvin therapy and for a period afterward. medicines.org.uk Griseofulvin might also reduce the contraceptive reliability of the etonogestrel (B1671717) implant. hse.ie

Modulation of Warfarin-type Anticoagulant Activity

Griseofulvin has been reported to decrease the activity of warfarin-type anticoagulants. rxlist.comwikidoc.org The mechanism for this interaction is thought to be the induction of hepatic metabolism of warfarin (B611796) by griseofulvin. drugs.commedcentral.com This can lead to a decrease in prothrombin time and a reduced anticoagulant effect, potentially requiring an increase in the warfarin dose to maintain therapeutic anticoagulation. medcentral.comnih.gov Patients receiving oral anticoagulants should be monitored for alterations in their International Normalized Ratio (INR) when griseofulvin therapy is initiated, discontinued (B1498344), or the dosage is changed. drugs.com

Interactions with Cyclosporine and Monitoring Considerations

Griseofulvin may interact with cyclosporine. rxlist.com While the specific mechanism and clinical implications were not extensively detailed in the provided search results, the general recommendation to monitor patients when these drugs are used concurrently suggests a potential for altered cyclosporine levels or effects. rxlist.com

Interactions with Anticonvulsants (e.g., Perampanel (B3395873), Carbamazepine)

Griseofulvin can interact with certain anticonvulsants. Perampanel is a CYP3A4 substrate, and as griseofulvin is a CYP3A4 inducer, co-administration may lead to a reduction in perampanel plasma concentrations. pdr.net It is suggested to start perampanel at a higher initial dose when used concurrently with griseofulvin and to monitor patient response closely if griseofulvin is introduced or withdrawn. pdr.net Carbamazepine (B1668303) is also listed as a CYP3A4 inducer. liferaftgroup.org While a direct interaction study between griseofulvin and carbamazepine was not detailed, the potential for additive enzyme induction or other pharmacokinetic alterations exists when two inducers are co-administered.

Pharmacodynamic Interactions

Potentiation of Alcohol Effects (e.g., tachycardia, flush)

Concurrent ingestion of alcohol during griseofulvin therapy has been reported to potentiate the effects of alcohol, potentially leading to symptoms such as tachycardia and flushing medcentral.comwellrx.com. This interaction may manifest as a severe "disulfiram-like" illness in rare cases, including vomiting, diarrhea, flushing, tachycardia, and hypotension nih.gov. Patients are advised to avoid alcohol consumption while taking griseofulvin due to the increased risk of these adverse effects wellrx.commedindia.net.

Synergism with Photosensitizing Agents (e.g., methyl aminolevulinate, porfimer, verteporfin)

Griseofulvin has been associated with photosensitivity reactions medcentral.com. Concomitant use with other photosensitizing agents can lead to a synergistic effect, increasing the risk and severity of photosensitivity medscape.compdr.net. This includes agents used in photodynamic therapy (PDT).

Photosensitizing AgentDescriptionInteraction with Griseofulvin
Methyl aminolevulinate (MAL)A prodrug metabolized to protoporphyrin IX, used in photodynamic therapy for skin lesions. wikipedia.orgnih.govIncreased toxicity of methyl aminolevulinate by pharmacodynamic synergism; concurrent use should be avoided or an alternate drug used. medscape.com
PorfimerA light-activated drug used in photodynamic therapy. pdr.netAvoid coadministration due to the risk of increased photosensitivity. pdr.net
VerteporfinA light-activated drug used in photodynamic therapy. pdr.netConcomitant use may increase the risk of a photosensitivity reaction. pdr.net

Each of these photosensitizing agents, when combined with griseofulvin, can enhance the photosensitivity effect, making the patient more susceptible to reactions upon exposure to light medscape.compdr.net.

Other Reported Drug Interactions (e.g., Barbiturates, Salicylates, Dichlorphenamide)

Griseofulvin can interact with various other medications, affecting their concentrations or activity.

Interacting Drug ClassSpecific ExamplesReported Interaction with GriseofulvinNotes
BarbituratesPhenobarbitalMay decrease blood griseofulvin concentrations, possibly by impairing absorption and/or inducing hepatic microsomal enzymes. medcentral.comratguide.com Usually depress griseofulvin activity. rxlist.comnih.govConcomitant administration may require a dosage adjustment of griseofulvin. rxlist.comnih.gov Some suggest administering griseofulvin in 3 divided doses if co-therapy is necessary, with monitoring of blood concentrations. medcentral.com Avoid co-administration if possible. pdr.net
SalicylatesAspirin, Magnesium salicylate (B1505791)Concurrent administration may result in decreased salicylate serum concentrations. pdr.nethealthline.com One pediatric case report suggested interference with salicylate absorption. drugs.comCaution and close monitoring for changes in the effectiveness of the salicylate are recommended. pdr.net If used together, staggered doses and careful monitoring of salicylate levels are recommended, especially with anti-inflammatory doses of salicylate. drugs.com
Dichlorphenamide (B1670470)DichlorphenamideUse together with caution. Dichlorphenamide increases potassium excretion and can cause hypokalemia, and should be used cautiously with other drugs that may cause hypokalemia including antifungals. pdr.netMonitoring potassium concentrations at baseline and periodically is recommended. Consider reducing or discontinuing dichlorphenamide if hypokalemia occurs. pdr.net

Griseofulvin can also decrease the activity of warfarin-type anticoagulants, potentially requiring dosage adjustment of the anticoagulant rxlist.comnih.gov. This interaction may take up to 12 weeks to fully manifest and might be more significant with the ultramicrocrystalline formulation like this compound pdr.netpdr.net. Griseofulvin is also a CYP3A4 inducer, which can decrease the levels of drugs metabolized by this enzyme, such as certain antiviral medications and potentially reduce the effectiveness of hormonal birth control medicinenet.comalabamapublichealth.gov.

Food Interactions (e.g., high-fat meal effect)

The absorption of griseofulvin from the gastrointestinal tract is poor and variable medcentral.comdrugbank.com. However, absorption is significantly enhanced when administered with or after a fatty meal medcentral.commedindia.netdrugbank.commayoclinic.orgnih.gov. This improved absorption with a high-fat meal helps in achieving better systemic availability of the drug, potentially increasing its effectiveness medindia.netpeacehealth.org.

Food Interaction DetailEffect on Griseofulvin AbsorptionNotes
Administration with high-fat mealSignificantly enhanced absorption from the GI tract. medcentral.commedindia.netdrugbank.commayoclinic.orgnih.govRecommended to maximize absorption and potentially increase potency. medindia.netpeacehealth.org
Administration on an empty stomachPoor and variable absorption. medcentral.comdrugbank.comMay result in lower serum concentrations and potentially reduced efficacy.

While the exact extent of enhancement can be variable for microsize griseofulvin, ultramicrosize formulations like this compound are almost completely absorbed following oral administration medcentral.com. Despite this, taking this compound with a high-fat meal is still recommended to maximize absorption mayoclinic.orgnih.govpeacehealth.org.

Therapeutic Efficacy and Resistance Research in Dermatophytoses

In Vitro Activity and Susceptibility Patterns Against Dermatophytes

In vitro studies provide valuable insights into the intrinsic susceptibility of dermatophyte species to antifungal agents like griseofulvin (B1672149). These studies typically determine the minimum inhibitory concentration (MIC), which is the lowest concentration of the drug that inhibits visible fungal growth. Susceptibility patterns can vary depending on the dermatophyte species and geographical location.

Microsporum Species (e.g., M. audouini, M. canis, M. gypseum)

Studies have evaluated the in vitro activity of griseofulvin against various Microsporum species. For instance, research in Iran found that Microsporum gypseum isolates had a geometric mean MIC for griseofulvin. ijord.com Another study in Turkey found that Microsporum audouini showed high resistance to griseofulvin (88.9%), while being more sensitive to terbinafine (B446). europeanreview.org In mainland China, a 27-year study on Microsporum canis isolates found that while the majority showed low MICs to various drugs, resistance to griseofulvin (MIC 64 μg/mL) was detected in a small percentage of strains. nih.gov

Epidermophyton Species (e.g., E. floccosum)

Epidermophyton floccosum is another dermatophyte species commonly encountered in clinical practice. In vitro susceptibility testing of E. floccosum isolates has shown varying degrees of susceptibility to griseofulvin. A study in Iran found that griseofulvin demonstrated higher geometric mean MICs against E. floccosum compared to newer antifungals like terbinafine, posaconazole, itraconazole (B105839), and voriconazole (B182144). microbiologyresearch.orgresearchgate.net However, an earlier study also in Iran indicated that griseofulvin was among the more effective drugs against E. floccosum isolates tested by disk diffusion. brieflands.comtums.ac.ir Research in Singapore in the past found that the majority of E. floccosum isolates were sensitive to griseofulvin at lower concentrations. nih.gov

Trichophyton Species (e.g., T. rubrum, T. tonsurans, T. mentagrophytes, T. interdigitalis, etc.)

Trichophyton species are the most prevalent cause of dermatophytoses globally. In vitro susceptibility of Trichophyton species to griseofulvin has been extensively studied. Research in Iran indicated that T. interdigitale was more susceptible to griseofulvin (MIC90, 0.25 µg/mL) than T. rubrum (MIC90, 2 µg/mL) in one study. brieflands.com However, another study from the same region reported T. interdigitale and T. rubrum as the most resistant species to griseofulvin (MIC = 8 µg/mL). brieflands.com Studies in India have also reported high MIC values for T. tonsurans and T. rubrum to griseofulvin. mdpi.com In Turkey, griseofulvin was found to be less active against T. mentagrophytes isolates compared to terbinafine. nih.gov Despite varying susceptibility, some studies still consider griseofulvin to have good activity against various dermatophytes. brieflands.com

Here is a table summarizing some in vitro susceptibility data for griseofulvin against various dermatophyte species:

Dermatophyte SpeciesGeographic LocationMIC Range (µg/mL)MIC90 (µg/mL)Geometric Mean MIC (µg/mL)NotesSource
Trichophyton interdigitaleIran0.0312 - 80.25-More susceptible than T. rubrum brieflands.com
Trichophyton rubrumIran0.0312 - 82-Reduced susceptibility compared to T. interdigitale brieflands.com
Trichophyton rubrumIndia--3.031 (CLSI), 5.278 (EUCAST)High MIC values mdpi.com
Trichophyton tonsuransIndia--1.995 (EUCAST)High MIC values mdpi.com
Trichophyton mentagrophytesTurkeyHighest MIC range--Less active than terbinafine nih.gov
Epidermophyton floccosumIran--0.62Higher MICs than newer antifungals microbiologyresearch.orgresearchgate.net
Microsporum canisChinaLow to 64--Resistance detected in some strains nih.gov
Microsporum gypseumIndia---MIC data available ijord.com
Microsporum audouiniTurkey---High resistance (88.9%) europeanreview.org

Mechanisms of Fungal Resistance Development to Griseofulvin

Resistance to griseofulvin, while historically considered rare, has been increasingly reported. dermnetnz.org Griseofulvin exerts its effect by binding to tubulin and interfering with microtubule function, thereby inhibiting mitosis in fungi. dermnetnz.orgscielo.br Mechanisms of fungal resistance to antifungal drugs can be intrinsic or acquired and may involve various factors such as activation of signaling pathways, modification of the drug target site, increased drug efflux, and decreased drug uptake. ijdvl.comliabjournal.com Specifically concerning griseofulvin, resistance has been noted since the 1960s. dermnetnz.org While the exact mechanisms of griseofulvin resistance in dermatophytes are not as extensively characterized as those for azoles or allylamines, studies have indicated that decreased susceptibility or resistance to griseofulvin in clinical isolates correlates with therapeutic failure. nih.gov Some research suggests that efflux pumps may not be primarily responsible for griseofulvin resistance. scielo.br

Comparative Efficacy Studies with Other Antifungal Agents (e.g., terbinafine, fluconazole, itraconazole, voriconazole)

Numerous studies have compared the efficacy of griseofulvin with other systemic antifungal agents used for dermatophytoses, such as terbinafine, fluconazole, and itraconazole. Historically, griseofulvin and terbinafine were considered among the best treatment options for dermatophytosis, with griseofulvin demonstrating documented efficacy in a significant percentage of cases. brieflands.com

However, more recent comparative trials have shown varying results, particularly in the context of rising antifungal resistance. A randomized controlled trial in India among patients with chronic and relapsing tinea found that itraconazole was the most effective agent, followed by fluconazole, terbinafine, and lastly griseofulvin, in terms of cure rates at 8 weeks. researchgate.netnih.govmedrxiv.orgmedrxiv.org Another review of comparative trials indicated that while terbinafine was significantly superior to griseofulvin in some studies, this might have been influenced by factors like the exclusion of non-dermatophyte pathogens or the administration of sub-clinical griseofulvin doses. nih.gov In other comparative trials, terbinafine and griseofulvin showed similar mycological and clinical cure rates, although higher relapse rates were observed with griseofulvin. nih.gov

In vitro studies also offer a basis for comparison. Several studies indicate that newer antifungals like terbinafine, itraconazole, and voriconazole often show lower MICs and higher in vitro potency against many dermatophyte species compared to griseofulvin. ijord.commicrobiologyresearch.orgresearchgate.netscispace.com For example, terbinafine has consistently been reported as highly effective in vitro against various dermatophytes. europeanreview.orgmicrobiologyresearch.orgresearchgate.netnih.gov

Here is a summary of comparative efficacy findings from some studies:

ComparisonFindingsSource
Griseofulvin vs. TerbinafineSome studies show terbinafine superiority, others show similar efficacy but higher relapse with griseofulvin. Effectiveness can vary by species (e.g., griseofulvin potentially better for Microsporum). nih.gov
Griseofulvin vs. ItraconazoleItraconazole found to be more effective than griseofulvin in treating chronic/relapsing tinea in India. researchgate.netnih.govmedrxiv.orgmedrxiv.org
Griseofulvin vs. FluconazoleFluconazole found to be more effective than griseofulvin in treating chronic/relapsing tinea in India. researchgate.netnih.govmedrxiv.orgmedrxiv.org
Griseofulvin vs. VoriconazoleIn vitro studies suggest voriconazole has lower MICs and higher potency against many dermatophytes compared to griseofulvin. ijord.comscispace.com

Research on Treatment Outcomes for Recalcitrant and Persistent Dermatophyte Infections

Recalcitrant and persistent dermatophyte infections pose a significant clinical challenge, often associated with factors such as misdiagnosis, inappropriate antifungal use, and the development of antifungal resistance. mdpi.com Griseofulvin has been used in the treatment of such infections, but its effectiveness can be limited, particularly in the face of reduced susceptibility or resistance.

Studies on treatment outcomes for persistent infections highlight the challenges. For instance, a study on the persistence of Trichophyton tonsurans on the scalp of carriers found that griseofulvin treatment eradicated carriage in less than half of the children, with a significant percentage remaining persistently positive with the same strain. nih.gov Even after a second course of therapy, a considerable proportion of children remained culture positive. nih.gov

Advanced Research Methodologies and Formulations for Griseofulvin

Analytical Methodologies for Griseofulvin (B1672149) Quantification and Characterization

The accurate quantification and comprehensive characterization of griseofulvin are essential for quality control, research, and formulation development. Various analytical techniques are employed for this purpose.

High-Performance Liquid Chromatography (HPLC) with UV Detection

HPLC coupled with UV detection is a widely used and validated method for the identification and assay of griseofulvin in various matrices, including pharmaceutical preparations and biological fluids iarc.frresearchgate.netinnovareacademics.inresearchgate.netinnovareacademics.inanalytice.com. This technique allows for the separation and quantification of griseofulvin from impurities and degradation products. A typical RP-HPLC method might utilize a C18 column with a mobile phase consisting of methanol (B129727) and water, detected at a wavelength around 291 nm or 254 nm researchgate.netinnovareacademics.inresearchgate.netinnovareacademics.in. Method validation studies for HPLC have demonstrated linearity, accuracy, and precision, making it suitable for routine analysis and stability testing researchgate.netinnovareacademics.ininnovareacademics.in.

Ultraviolet (UV) Absorption Spectrophotometry

UV absorption spectrophotometry is a simple and rapid method used for the estimation of griseofulvin, particularly in pure form and tablet dosage forms iarc.frresearchgate.netinnovareacademics.innih.govresearchcommons.orgjptcp.com. Griseofulvin exhibits characteristic absorbance maxima in the UV region, commonly reported around 291 nm or 295 nm in methanol, and 263.5 nm in a mixture of acetone, ethanol, and 0.1N HCl researchgate.netinnovareacademics.injptcp.comrjptonline.org. This method is often used for preformulation studies and routine quality control due to its simplicity and cost-effectiveness researchgate.netijlpr.com.

Infrared (IR) Absorption Spectrophotometry

IR absorption spectrophotometry is utilized for the identification and characterization of griseofulvin, often employed to confirm the presence of specific functional groups and to assess compatibility between griseofulvin and excipients in formulations iarc.frfrontiersin.orgresearchgate.netijlpr.comresearchgate.netjptcp.comrjptonline.orgmdpi.com. The IR spectrum of griseofulvin shows characteristic peaks corresponding to functional groups such as C=O stretch (benzofuranone ring and cyclohexanone (B45756) carbonyl), C-O-C stretch, and C=C stretch of the cyclic ring rjptonline.orgmdpi.com. Compatibility studies using FTIR can reveal the absence of significant interactions between the drug and polymers or stabilizers used in formulations jptcp.comrjptonline.orgijsat.org.

Differential Scanning Calorimetry (DSC) and Powder X-ray Diffraction (PXRD)

Differential Scanning Calorimetry (DSC) and Powder X-ray Diffraction (PXRD) are thermal and crystallographic techniques, respectively, used to characterize the solid state of griseofulvin and its formulations researchgate.netcore.ac.uknih.govmdpi.commdpi.com. DSC can provide information about the melting point and thermal behavior of the drug, as well as assess changes in crystallinity upon formulation nih.govjst.go.jp. PXRD is crucial for determining the crystalline or amorphous nature of griseofulvin in raw material and formulated products core.ac.ukmdpi.comijsat.orgmdpi.com. Crystalline griseofulvin shows distinct diffraction peaks, while amorphous forms exhibit a broad halo mdpi.comijsat.org. These techniques are vital for understanding the impact of formulation strategies, such as solid dispersion or nanocrystallization, on the drug's solid state, which in turn affects its dissolution and bioavailability ijddr.incore.ac.ukijsat.orgmdpi.com.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy, including 1D and 2D NMR, is a powerful technique for the detailed structural elucidation and confirmation of griseofulvin and its derivatives frontiersin.orgijsat.orgscielo.brdtu.dknih.govmdpi.com. 1H and 13C NMR spectra provide information about the number and type of hydrogen and carbon atoms and their chemical environments, allowing for the assignment of the complete molecular structure frontiersin.orgscielo.brdtu.dkmdpi.com. NMR has also been applied in studies investigating the biosynthesis of griseofulvin dtu.dk. High-resolution mass spectrometry (HRMS) is often used in conjunction with NMR for comprehensive structural analysis scielo.brnih.gov.

Formulation Development and Bioavailability Enhancement Strategies

Griseofulvin's low aqueous solubility (practically insoluble in water) presents a significant challenge for achieving adequate oral absorption and bioavailability researchgate.netijddr.inresearchgate.netdavidpublisher.commdpi.commedicinesjournal.com. Various formulation strategies have been explored and developed to overcome this limitation and enhance its dissolution rate and bioavailability researchgate.netijddr.inmedicinesjournal.comijlpr.comresearchgate.netcore.ac.uk.

One of the primary approaches is particle size reduction, as described by the Noyes-Whitney equation, which states that a decrease in particle size increases the surface area available for dissolution ijddr.inmdpi.comcore.ac.uknjit.edu. Microsize and ultramicrosize griseofulvin formulations are examples of this strategy iarc.fr. Nanocrystallization, a technique that reduces particle size to the nanometer range (typically 100-1000 nm), has shown significant promise in enhancing griseofulvin's solubility and dissolution rate, leading to improved bioavailability ijddr.inresearchgate.netijsat.orgnijophasr.net. Studies have demonstrated that nanocrystal formulations can increase griseofulvin solubility tenfold compared to the pure drug and achieve over 80% drug release within 2 hours ijsat.org. Nanosponges and nanoparticles incorporating griseofulvin have also been developed, showing improved dissolution rates and enhanced oral bioavailability in animal studies researchgate.netijlpr.comnih.govnih.govnih.gov. For instance, griseofulvin-loaded nanosponges prepared using β-cyclodextrin showed a maximum drug release of 75.56% in 8 hours and improved oral bioavailability in rats researchgate.netijlpr.com. Niosomal formulations have also been investigated, resulting in a significant increase in the maximum plasma concentration (Cmax) and area under the curve (AUC) of griseofulvin in rats compared to the free drug nih.govnih.gov.

Another strategy involves the formation of solid dispersions, where griseofulvin is dispersed in a hydrophilic carrier to improve its wettability and dissolution davidpublisher.commedicinesjournal.comrjptonline.orgdavidpublisher.compropulsiontechjournal.com. Carriers such as mannitol (B672), PVP K30, PEG 6000, PEG 4000, poloxamer 188, poloxamer 407, and crospovidone have been used davidpublisher.commedicinesjournal.comrjptonline.orgdavidpublisher.com. Solid dispersion formulations have shown a significant increase in griseofulvin solubility and dissolution rate davidpublisher.commedicinesjournal.comrjptonline.orgdavidpublisher.compropulsiontechjournal.com. For example, solid dispersions prepared with mannitol and PVP K30 demonstrated a minimum tenfold increase in solubility rjptonline.org. A formulation using PEG 6000 and crospovidone achieved over 97% drug release in 45 minutes davidpublisher.comdavidpublisher.com.

Other approaches include the use of self-emulsifying drug delivery systems (SEDDS), solubilization in surfactant systems, formation of water-soluble complexes (e.g., with cyclodextrins), and the use of pro-drugs or drug derivatives ijddr.inmdpi.comcore.ac.ukjst.go.jpmdpi.comnjit.eduresearchgate.net. SEDDS formulations have been shown to enhance the dissolution of griseofulvin jst.go.jp. Complexation with hydroxypropyl-γ-cyclodextrin using supercritical carbon dioxide has also been explored to improve solubility and pharmacokinetic profiles mdpi.com.

Data Table Examples (Illustrative, based on search results):

Table 1: In Vitro Dissolution Data for Griseofulvin Formulations (Interactive functionality not available in this format)

Formulation TypePercentage Drug Release at 15 minutesPercentage Drug Release at 45 minutesReference
Pure GriseofulvinLow (specific data varies)Low (specific data varies) ijddr.inresearchgate.net
Nanocrystal FormulationSignificantly Increased>80% (within 2 hours) ijsat.org
Solid Dispersion (SD6)47.16 ± 1.167%~80% (at 30 minutes) rjptonline.org
Solid Dispersion (F3)30.05%97.11% davidpublisher.comdavidpublisher.com

Table 2: Pharmacokinetic Parameters of Griseofulvin Formulations in Rats (Interactive functionality not available in this format)

Formulation TypeCmax (µg/mL)AUC0-24 (µg/mL*h)Reference
Free Griseofulvin1.5422.36 nih.govnih.gov
Niosomal Formulation2.9841.56 nih.govnih.gov
Phospholipid CoprecipitatesApproximately twofold greater than griseofulvin aloneApproximately twofold greater than griseofulvin alone nih.gov

Detailed research findings highlight the effectiveness of these strategies. For instance, niosomal formulations resulted in approximately double the Cmax and significantly increased AUC compared to free griseofulvin in rat studies nih.govnih.gov. Nanocrystal formulations achieved particle sizes in the range of 80.3 nm to 300.6 nm and showed a tenfold increase in solubility in phosphate (B84403) buffer pH 6.8 ijsat.org.

Ultramicrosize Crystal Technology (e.g., Gris-PEG formulation)

Ultramicrosize crystal technology is a strategy employed to improve the oral absorption of poorly soluble drugs like Griseofulvin by reducing particle size. popline.orgiarc.fr Griseofulvin is commercially available in both microsize and ultramicrosize crystalline forms. iarc.fr The ultramicrosize form, exemplified by formulations like this compound®, involves incorporating the drug into a matrix, often utilizing substances like Polyethylene (B3416737) Glycol (PEG). researchgate.netpopline.org This process typically involves mixing the drug with a water-soluble polymer and spray-drying to produce microsize or ultramicrosize crystals. iarc.fr

Research has demonstrated that reducing the particle size of Griseofulvin can improve its intestinal absorption. popline.org Studies comparing ultramicrosize Griseofulvin formulations, such as this compound®, to conventional microsize Griseofulvin have shown enhanced oral absorption in humans. popline.org For instance, studies indicated that a 250 mg dose of ultramicrosize Grise-PEG® could achieve plasma levels equivalent to those obtained with a 500 mg dose of the microsize formulation, suggesting that the bioavailability of the ultramicrosize form was equivalent to double the dose of the microsize formulation. popline.org This enhanced absorption is attributed to the increased surface area available for dissolution due to the smaller particle size. researchgate.net

Polyethylene Glycol (PEG) Based Formulations

Polyethylene Glycol (PEG) is a widely used pharmaceutical polymer often incorporated into Griseofulvin formulations. researchgate.netiarc.fr PEG-based formulations, including those utilizing PEG 6000, have been investigated to enhance the oral absorption of Griseofulvin. davidpublisher.compopline.org PEG can act as a carrier in solid dispersions, improving the dissolution properties of poorly water-soluble drugs. researchgate.netdavidpublisher.com

Research into Griseofulvin-PEG crystalline inclusion complexes has explored the effect of PEG molecular weight on the thermal stability and dissolution behavior of these complexes. researchgate.net It was found that while thermal stability increased with PEG molecular weight up to a certain point, there was an optimized PEG molecular weight for the dissolution profile. researchgate.net This suggests that the interaction between Griseofulvin and PEG in these complexes influences their pharmaceutical properties. researchgate.net Another study on solid dispersions of Griseofulvin using PEG 6000 as a carrier demonstrated enhanced dissolution, with a specific formulation showing significantly increased drug release within a short timeframe compared to the marketed drug. davidpublisher.comdavidpublisher.com

Amorphous Solid Dispersions (ASDs)

Amorphous Solid Dispersions (ASDs) involve dispersing a drug in an amorphous state within a polymeric matrix. mdpi.comnih.gov This technique is widely used to improve the solubility and bioavailability of poorly water-soluble compounds by presenting the drug in a higher-energy amorphous form, which can enhance dissolution rate and supersaturation generation. mdpi.commdpi.com Griseofulvin, with its high crystallization tendency, has been a model compound for studying the physical stability of amorphous pharmaceuticals and has been formulated into ASDs. nih.govresearchgate.netresearchgate.net

Nanocrystallization

Nanocrystallization is a technique aimed at improving the solubility and dissolution rate of poorly soluble drugs by reducing their particle size into the nanometer range (typically 100-1000 nm). researchgate.netijddr.in This reduction in particle size leads to a significant increase in the effective surface area, thereby enhancing the dissolution velocity. researchgate.net

Griseofulvin has been successfully formulated into nanocrystals using methods such as emulsion solvent diffusion. researchgate.netijddr.inijsat.org Studies have evaluated the use of different solvents and stabilizers, such as β-cyclodextrin and sodium lauryl sulphate (SLS), in the nanocrystallization process. researchgate.netijddr.in Nanocrystal formulations of Griseofulvin have shown marked improvement in dissolution velocity compared to the pure drug. researchgate.netijddr.in For example, nanocrystals in the size range of 600-900 nm demonstrated enhanced dissolution. ijddr.in Another study reported nanocrystals with a Z-average size of 44.70 nm, achieving a significant increase in aqueous solubility. nijophasr.net In vitro dissolution studies of Griseofulvin nanocrystals have shown increased drug release with increasing concentrations of stabilizers. ijsat.org The solubility of selected nanocrystal formulations in phosphate buffer pH 6.8 increased significantly compared to the pure drug. ijsat.org

Novel Nanocarrier Systems (e.g., Niosomes, Nanosponges, Polymeric Micelles)

Novel nanocarrier systems, including niosomes, nanosponges, and polymeric micelles, have been explored as strategies to improve the delivery and bioavailability of antifungal drugs like Griseofulvin. ekb.egeurekaselect.comnih.govnih.gov These systems can encapsulate or suspend drugs, potentially enhancing solubility, prolonging release, and improving tissue penetration. eurekaselect.comnih.govnih.gov

Niosomes, which are non-ionic surfactant-based vesicles, have been investigated for formulating Griseofulvin to enhance its solubility. researchgate.net Nanosponges, often polymer-based, can encapsulate substances and have been explored for oral delivery and enhancing dissolution rate. researchgate.netnih.gov A study successfully developed Griseofulvin-loaded β-cyclodextrin based nanosponges to improve dissolution rate and potentially oral bioavailability. researchgate.net Polymeric micelles, formed by the self-assembly of block copolymers, can also serve as carriers for poorly soluble drugs, improving water solubility and potentially antifungal efficacy. eurekaselect.comnih.gov Research on polymeric micelles for cutaneous delivery of antifungal agents highlights their potential in overcoming skin permeation barriers. eurekaselect.com

Self-Emulsifying Drug Delivery Systems (SEDDS)

Self-Emulsifying Drug Delivery Systems (SEDDS) are isotropic mixtures of oils, surfactants, and sometimes co-solvents, designed to form fine oil-in-water emulsions upon contact with aqueous media. jst.go.jpbrieflands.comscite.ai This property allows poorly water-soluble drugs to be presented in a solubilized form, potentially enhancing their dissolution and oral absorption. jst.go.jpbrieflands.comajol.info

SEDDS have been formulated for Griseofulvin to enhance its dissolution and oral absorption. jst.go.jpnih.gov Studies have evaluated SEDDS composed of various oils, surfactants, and co-surfactants. jst.go.jpbrieflands.comscite.ai The ability of Griseofulvin in SEDDS to rapidly dissolve in different dissolution media has been demonstrated. nih.gov Comparative studies in rats have shown that the pharmacokinetic parameters, such as AUC and Cmax, after oral administration of Griseofulvin in SEDDS were comparable to those of a commercial ultramicrosize formulation (this compound®) in some fed conditions. jst.go.jpnih.gov This suggests that SEDDS can greatly enhance the dissolution of Griseofulvin even without ultramicronization. jst.go.jpnih.gov Super Saturated SEDDS (S-SEDDS), which include a precipitation inhibitor, have also been designed to improve drug solubility and achieve rapid absorption. brieflands.com

Preclinical and Clinical Research Study Designs

Preclinical and clinical research study designs are essential for evaluating the safety, efficacy, and pharmacokinetic properties of new drug formulations, including those for Griseofulvin. Preclinical studies typically involve in vitro and in vivo evaluations using experimental models to assess a drug candidate's safety and efficacy before human studies. biopharmaservices.com These studies often include toxicological, pharmacokinetic, and pharmacodynamic data. biopharmaservices.com For formulations aimed at improving solubility and absorption, preclinical studies might involve in vitro dissolution testing, permeability studies using cell lines or animal tissues, and pharmacokinetic studies in animal models (e.g., rats) to assess bioavailability compared to existing formulations. nih.govjst.go.jpajol.infonih.govnih.gov

Clinical trials in humans are conducted in phases. Phase 1 trials are typically the first-in-human studies, primarily focusing on safety, tolerability, and pharmacokinetics in a small group of individuals, often healthy volunteers. biopharmaservices.comquanticate.com These studies determine appropriate dosing and identify adverse effects. biopharmaservices.com Early phase clinical research, including Phase 0 and Phase 1 studies, aims to translate findings from preclinical studies to humans and provide data on pharmacokinetics, pharmacodynamics, and bioavailability profiles. quanticate.comtracercro.com Study designs in Phase 1 can include single ascending dose (SAD) and multiple ascending dose (MAD) studies. quanticate.com Bioequivalence studies, often employing crossover designs in healthy volunteers, are crucial for comparing the bioavailability of new formulations to existing ones, such as comparing ultramicrosize Griseofulvin tablets to physically altered versions or other formulations like SEDDS. bauschhealth.comnih.govquanticate.com These studies assess parameters like peak plasma level (Cmax) and area under the plasma level curve (AUC) to determine if the new formulation is absorbed to the same extent as the reference product. bauschhealth.compopline.org Designing drug studies in specific populations, such as pregnant women, requires careful consideration based on preclinical data and ethical guidelines. nih.gov

Bioequivalence and Pharmacokinetic Studies in Healthy Volunteers

Bioequivalence and pharmacokinetic studies in healthy volunteers are crucial for understanding how different formulations of Griseofulvin are absorbed, distributed, metabolized, and eliminated by the body. These studies aim to determine if different products deliver the same amount of active ingredient to the bloodstream over time.

Studies have investigated the pharmacokinetic characteristics of Griseofulvin formulations in healthy adults. For instance, a bioequivalence study compared 250 mg ultramicrocrystalline Griseofulvin tablets (this compound) with physically altered (crushed) 250 mg ultramicrocrystalline Griseofulvin tablets administered with applesauce in healthy volunteers. This study found the tablets to be bioequivalent under fasted conditions fda.gov.

Another study explored the in vivo behavior and dose proportionality of Griseofulvin 500 mg tablets compared to a reference product, as well as dose proportionality between 250 mg and 500 mg tablets in healthy adult participants under fed conditions. This open-label, randomized, balanced, three-treatment period, three-sequence, single-dose, crossover study enrolled 36 healthy volunteers aged 18 to 45 years veeva.comclinconnect.io. Participants received single oral doses of the different formulations with water under fed conditions, with a washout period between treatments veeva.com.

Pharmacokinetic studies have shown that the absorption of ultramicrocrystalline Griseofulvin is approximately one and a half times more efficient than that of conventional microsize Griseofulvin fda.gov. This enhanced absorption allows for a lower oral intake of the ultramicrocrystalline form compared to the microsize form fda.gov. Peak serum concentrations of 0.4–2 mcg/ml are typically attained 4–8 hours after administration of 500 mg of microsize Griseofulvin or 250 mg of ultramicrosize Griseofulvin in fasting patients pdr.net. Food, particularly high-fat meals, can enhance the absorption of microsize Griseofulvin, although results have been variable pdr.net. Griseofulvin is extensively metabolized in the liver and primarily excreted via feces, with less than 1% excreted unchanged in urine mims.com. The elimination half-life ranges from 9 to 24 hours mims.com.

Data from a pharmacokinetic study in dogs comparing Griseofulvin alone and a Griseofulvin inclusion complex with HP-γ-cyclodextrin demonstrated improved pharmacokinetic properties with the complex mdpi.com. While this specific study was not in healthy human volunteers, it illustrates the type of pharmacokinetic data collected in such research.

Pharmacokinetic ParameterGriseofulvin Alone (Dog Study)Griseofulvin Inclusion Complex (Dog Study)
Cmax (µg/mL)0.520.72
Tmax (h)1.752.0
AUC0–12 (µg·h/mL)1.552.75
Clearance (L/kg/h)51.7824.16
Half-life (h)0.811.56

Note: This table presents data from a study in dogs as an example of pharmacokinetic parameters analyzed. Human pharmacokinetic data in healthy volunteers for specific this compound formulations would be presented similarly.

Controlled Clinical Trials for Efficacy Assessment

Controlled clinical trials are essential for evaluating the efficacy of Griseofulvin formulations like this compound in treating fungal infections. These trials compare the outcome of treatment with Griseofulvin to a control group, which may receive a placebo or another antifungal treatment.

Clinical trials have assessed the effectiveness of Griseofulvin in treating various dermatophytoses, including tinea capitis, tinea corporis, tinea cruris, tinea pedis, and tinea unguium medcentral.com. Efficacy is typically evaluated based on clinical and mycological cure rates.

While there are no published clinical studies directly comparing the efficacy of ultramicrosize and microsize Griseofulvin formulations, the enhanced absorption of the ultramicrosize form (like this compound) permits a lower administered dose to achieve comparable systemic exposure fda.govmedcentral.com. However, current evidence does not indicate significant clinical differences in safety or efficacy between the two formulations fda.govmedcentral.com.

Pharmacokinetic-Pharmacodynamic (PK/PD) Modeling

Pharmacokinetic-Pharmacodynamic (PK/PD) modeling is a research methodology that integrates pharmacokinetic data (drug concentration in the body over time) with pharmacodynamic data (drug effect on the body) to understand the relationship between drug exposure and response. This approach helps to optimize dosing regimens and predict treatment outcomes.

PK/PD modeling for Griseofulvin aims to correlate systemic drug exposure with its antifungal effects at the site of infection, such as the skin, hair, and nails. Since Griseofulvin is deposited in keratin (B1170402) precursor cells and binds to new keratin, PK/PD models would need to consider the time course of drug delivery to these tissues and the rate of keratinization fda.gov.

While general principles of PK/PD modeling involve understanding drug-target interactions and the turnover of biological markers or responses, specific detailed PK/PD models for Griseofulvin or this compound were not extensively detailed in the provided search results nih.gov. However, the concept involves using pharmacokinetic parameters (like AUC or Cmax) derived from studies in healthy volunteers or patients and correlating them with measures of antifungal efficacy observed in clinical trials or in vitro studies nih.gov. This can involve various modeling approaches, including compartmental and physiologically based pharmacokinetic (PBPK) models, integrated with pharmacodynamic models that describe the drug's effect on fungal growth or eradication nih.govresearchgate.net.

In Vitro and Cell Culture Studies

In vitro and cell culture studies are fundamental to understanding the direct effects of Griseofulvin on fungi and mammalian cells at a cellular and molecular level. These studies can involve cell-free systems, intact cells, and specific assays like tubulin binding assays.

Griseofulvin is known to be fungistatic, exhibiting in vitro activity against various species of Microsporum, Epidermophyton, and Trichophyton drfungus.orgfda.gov. It does not have activity against bacteria or other genera of fungi drfungus.orgfda.gov. The primary mechanism of action involves inhibiting fungal mitosis by disrupting the mitotic spindle through interaction with polymerized microtubules wikipedia.orgdrfungus.org.

Research has investigated the interaction of Griseofulvin with tubulin, the main component of microtubules. Studies have shown that Griseofulvin can bind to tubulin and inhibit microtubule polymerization in vitro aacrjournals.orgpnas.org. However, the concentration of Griseofulvin required to inhibit mammalian brain tubulin polymerization in vitro can be very high pnas.org. Conflicting results have been reported regarding its ability to interfere with the cytoplasmic microtubule network in living human cells aacrjournals.org.

Tubulin binding assays have demonstrated that Griseofulvin can bind to tubulin through different sites, including one that overlaps with the binding site of paclitaxel (B517696) and another located at the αβ dimer interface frontiersin.org. This binding can inhibit the dynamic movement of microtubules frontiersin.org.

In vitro studies have also explored the activity of Griseofulvin against fungi other than dermatophytes. For example, studies have investigated its effect on Cryptococcus neoformans, showing a high affinity of Griseofulvin towards the beta chain of tubulin protein in this fungus through in silico studies, which was validated by in vitro MIC assays demonstrating inhibition researchgate.net.

Data from in vitro studies can include measures of antifungal activity such as Minimum Inhibitory Concentrations (MICs). While a standardized in vitro susceptibility testing methodology for dermatophytes is still under development, studies have compared the in vitro activity of Griseofulvin with newer antifungal agents drfungus.org. Griseofulvin generally yields higher MICs compared to terbinafine (B446) and itraconazole (B105839) against Trichophyton rubrum isolates and is less active than voriconazole (B182144) against most dermatophytes in vitro drfungus.org.

Fungal Species (In vitro Example)Griseofulvin MIC (Example Data - Illustrative)
Trichophyton rubrumHigher than Terbinafine/Itraconazole
Microsporum canisData varies by study
Epidermophyton floccosumData varies by study
Cryptococcus neoformans (Isolate 5)74.1% inhibition at tested concentration researchgate.net

Note: Specific MIC values for Griseofulvin against various dermatophytes vary between studies and testing methodologies. The table above provides illustrative examples based on search result descriptions.

Cell culture studies have also been used to investigate the effects of Griseofulvin on mammalian cells, particularly in the context of its potential antitumor properties. These studies have shown that Griseofulvin can inhibit the proliferation of various tumor cells by affecting spindle microtubule function and inducing apoptosis frontiersin.org.

Animal Models in Toxicology and Carcinogenicity Research

Animal models play a significant role in the toxicological and carcinogenicity research of Griseofulvin. These studies are conducted to assess potential adverse effects and the risk of cancer development following exposure to the drug.

Studies in various animal species have provided evidence of the toxic potential of Griseofulvin. It has been shown to cause a variety of acute and chronic toxic effects in animals, including liver and thyroid cancer in rodents, abnormal germ cell maturation, teratogenicity, and embryotoxicity tandfonline.comnih.gov.

In mice, chronic oral administration of Griseofulvin has resulted in the development of hepatic tumors, including hepatocellular adenomas and carcinomas medcentral.cominchem.org. Subcutaneous administration to infant mice has also been reported to induce a high incidence of liver tumors medcentral.comrsc.org. Hepatic effects in mice treated with Griseofulvin can include hepatotoxicity, disruption of liver architecture, and the formation of Mallory bodies tandfonline.comrsc.org. Griseofulvin can also induce hepatic porphyria in mice by inhibiting ferrochelatase, leading to the accumulation of porphyrins tandfonline.cominchem.org.

In rats, oral administration of Griseofulvin has led to the development of thyroid tumors, primarily adenomas but also some carcinomas medcentral.cominchem.org. Short-term treatment in rats has caused thyroid gland enlargement, decreased serum thyroxine levels, and increased serum thyroid-stimulating hormone concentrations inchem.org.

Studies in rats have also reported that Griseofulvin can suppress spermatogenesis, although human studies have not confirmed this effect medcentral.com. Sperm abnormalities have also been observed in mice medcentral.com. Griseofulvin has demonstrated teratogenic effects in rats and cats inchem.orgrsc.org.

Griseofulvin has produced evidence of mutagenic potential in vitro in several test systems and has been shown to interfere with chromosomal distribution during cell division, causing aneuploidy in plant and mammalian cells in vitro medcentral.cominchem.org. It has also induced aneuploidy and micronucleus formation in vivo and in vitro inchem.org. While the mechanism for Griseofulvin-induced aneuploidy is not fully clear, it is thought to be related to its antimitotic effects and disturbance of microtubule formation nih.govrsc.org.

Based on animal studies, Griseofulvin is considered carcinogenic in experimental animals, causing liver tumors in mice and thyroid tumors in rats inchem.orgrsc.org. The International Agency for Research on Cancer (IARC) has classified Griseofulvin as possibly carcinogenic to humans (Group 2B) based on sufficient evidence in experimental animals and inadequate evidence in humans inchem.orgrsc.org.

Animal ModelObserved Toxic/Carcinogenic Effects (Examples)
MiceHepatocellular adenomas and carcinomas, hepatic porphyria, Mallory body formation, sperm abnormalities medcentral.comtandfonline.cominchem.orgrsc.org
RatsThyroid follicular-cell adenomas and carcinomas, thyroid enlargement, decreased thyroxine, increased TSH, suppressed spermatogenesis (not confirmed in humans), teratogenicity medcentral.cominchem.orgrsc.org
CatsTeratogenicity (e.g., cleft palate, exencephaly) rsc.org

Future Directions and Emerging Research Areas

Development of Novel Delivery Systems and Formulations for Optimized Therapeutic Outcomes

A primary challenge with Griseofulvin (B1672149) is its poor water solubility and variable oral bioavailability. To address this, research is actively exploring novel delivery systems to enhance its therapeutic effectiveness.

One promising approach involves the use of niosomes , which are non-ionic surfactant-based vesicles. Studies have shown that niosomal formulations of Griseofulvin can significantly improve its oral bioavailability. For instance, a study in albino rats demonstrated that a niosomal dispersion of Griseofulvin resulted in a maximum plasma concentration (Cmax) approximately double that of the free drug. This formulation also showed a significant increase in the area under the curve (AUC), indicating prolonged drug release and the potential for maintaining therapeutic levels for a longer duration.

Another innovative strategy is the development of nanosponges . These are tiny, porous sponges that can be loaded with Griseofulvin to improve its dissolution rate and oral bioavailability. Research has demonstrated that β-cyclodextrin-based nanosponges can achieve high entrapment efficiency and provide a prolonged release of the drug, which is beneficial for treating chronic fungal infections.

Furthermore, topical and transdermal delivery systems are being investigated to provide localized treatment and reduce systemic side effects. Formulations incorporating Griseofulvin into liposomes and then into topical films are being explored to enhance skin penetration and drug absorption. The use of penetration enhancers, such as d-α-tocopheryl polyethylene (B3416737) glycol 1000 succinate (B1194679) (TPGS) and ethanol, in dermal delivery systems has also shown promise in synergistically enhancing drug permeation and retention in the skin.

Table 1: Comparison of Novel Griseofulvin Delivery Systems

Delivery System Key Features Demonstrated Outcomes
Niosomes Non-ionic surfactant vesicles. Significantly improved oral bioavailability; approximately double the Cmax compared to free drug in animal studies.
Nanosponges Porous, β-cyclodextrin-based structures. High entrapment efficiency (up to 97.69%); prolonged in-vitro drug release (up to 75.56% in 8 hours).
Topical Films Liposome-based formulations for transdermal application. Aims to improve drug absorption through the skin and enhance therapeutic potential for cutaneous infections.
Dermal Gels Incorporates penetration enhancers like TPGS and ethanol. Synergistically enhanced drug permeation and retention in the skin.

Further Investigation of Antitumor Properties and Molecular Mechanisms

Beyond its antifungal activity, Griseofulvin has garnered significant attention for its potential as an anticancer agent. It has been shown to inhibit the proliferation of various tumor cells, including those of the lung, colon, breast, cervix, and liver.

The primary antitumor mechanism of Griseofulvin is its ability to interfere with microtubule function. By binding to tubulin, it disrupts the formation and dynamics of the mitotic spindle, leading to an arrest of the cell cycle in mitosis and subsequent apoptosis (programmed cell death). This mechanism is similar to that of other anti-mitotic drugs like vinblastine (B1199706) and paclitaxel (B517696).

Recent studies have begun to uncover more specific molecular pathways involved in Griseofulvin's anticancer effects. For example, it has been shown to induce apoptosis in human germ cell tumor cells through a mechanism dependent on connexin 43 , a tumor-suppressor gene. In this context, Griseofulvin triggers the expression of connexin 43 and disrupts its association with tubulin. Additionally, in multiple myeloma and lymphoma cells, Griseofulvin has been linked to the inhibition of the Wnt/β-catenin signaling pathway , which is often dysregulated in these cancers.

Future research will likely focus on elucidating these and other molecular targets to better understand the full spectrum of Griseofulvin's antitumor activity. This could lead to its repositioning as an adjuvant in combination with more potent cancer chemotherapies, especially given its low toxicity profile.

Table 2: Investigated Antitumor Effects and Mechanisms of Griseofulvin

Cancer Type Observed Effect Molecular Mechanism
Cervical Cancer Inhibition of cell proliferation and induction of apoptosis. Inhibition of microtubule polymerization and interference with spindle formation.
Multiple Myeloma & Lymphoma Significant induction of apoptosis in a dose-dependent manner. Potential inhibition of Wnt/β-catenin signaling.
Human Germ Cell Tumors Inhibition of cell growth through activation of the mitochondrial caspase pathway leading to apoptosis. Upregulation of connexin 43 expression and disruption of connexin 43/tubulin association.
Adrenocortical Carcinoma Inhibition of cell viability and proliferation. Interference with the microtubule apparatus and inhibition of centrosomal clustering.

Advanced Approaches to Addressing Fungal Resistance Mechanisms

While Griseofulvin remains effective against many dermatophytes, the emergence of fungal resistance is a growing concern. The primary mechanism of intrinsic resistance to Griseofulvin is the absence of a prolonged, energy-dependent transport system for the antibiotic in some fungi.

Advanced research into fungal resistance is exploring several avenues. One area of investigation is the role of efflux pumps . These are membrane proteins that can actively transport drugs out of the fungal cell, reducing their intracellular concentration and thus their efficacy. Overexpression of these pumps is a known resistance mechanism for other antifungal agents, and its role in Griseofulvin resistance warrants further study.

Another potential mechanism of resistance involves the modification of the drug's target: the microtubules. Fungi may develop resistance through mutations in the tubulin proteins that prevent Griseofulvin from binding effectively. A proposed, though less common, mechanism is the conversion of microtubules into centrioles, which are not targeted by the drug.

Future strategies to combat Griseofulvin resistance may include:

Combination Therapy: Using Griseofulvin in conjunction with other antifungal agents that have different mechanisms of action could create a synergistic effect and reduce the likelihood of resistance developing.

Inhibitors of Resistance Mechanisms: Developing molecules that specifically inhibit efflux pumps or other resistance-conferring proteins could restore the susceptibility of resistant fungal strains to Griseofulvin.

Structural Modification: Modifying the chemical structure of Griseofulvin could lead to new derivatives with enhanced activity against resistant strains or a reduced susceptibility to resistance mechanisms.

Comprehensive Mechanistic Studies of Rare and Serious Adverse Events

Although generally well-tolerated, Gris-PEG can be associated with rare but serious adverse events that necessitate further mechanistic investigation. These include severe cutaneous adverse reactions (SCARs) and hepatotoxicity.

Severe Cutaneous Adverse Reactions (SCARs) , such as Stevens-Johnson syndrome (SJS) and toxic epidermal necrolysis (TEN), have been reported with Griseofulvin use. These are thought to be delayed-type hypersensitivity reactions mediated by T-cells. However, the precise pathophysiology and the specific immune pathways triggered by Griseofulvin that lead to these severe skin reactions are not fully understood. Future research is needed to identify genetic predispositions and immunological markers that could help predict which patients are at a higher risk of developing SCARs.

Hepatotoxicity is another rare but serious adverse event. While the exact mechanism in humans is not fully elucidated, studies in animal models suggest a link to the induction of hepatic porphyria and the formation of Mallory bodies (MBs) in hepatocytes. MBs are cytoskeletal abnormalities that can be associated with liver disease. Recent molecular docking studies suggest that Griseofulvin and its metabolites may interact with cytokeratin intermediate filament proteins (K8 and K18), which could be responsible for liver injury and MB formation. Further studies are required to clarify these mechanisms in humans and to assess the true risk of hepatotoxicity during Griseofulvin therapy.

Q & A

Q. What are the key excipients in Gris-PEG and their functional roles in enhancing drug delivery?

this compound contains excipients such as polyethylene glycol (PEG) 400/8000, polyvinylpyrrolidone (PVP), and colloidal silicon dioxide. PEG acts as a hydrophilic carrier to improve griseofulvin's solubility via solid dispersion, while PVP stabilizes the amorphous form of the drug to prevent recrystallization. Colloidal silicon dioxide aids in flowability during tablet compression . Methodologically, researchers should analyze excipient-drug interactions using techniques like differential scanning calorimetry (DSC) or Fourier-transform infrared spectroscopy (FTIR) to confirm compatibility and dispersion homogeneity .

Q. What standardized protocols exist for evaluating this compound’s dissolution profile in preclinical studies?

The United States Pharmacopeia (USP) dissolution apparatus (e.g., Apparatus II) with biorelevant media (e.g., simulated gastric fluid at pH 1.2) is recommended. Researchers should conduct time-point sampling (e.g., 15, 30, 60 minutes) and compare dissolution efficiency against conventional griseofulvin formulations. Data should be analyzed using model-dependent (e.g., Weibull equation) or independent methods (e.g., area under the dissolution curve) to quantify performance .

Advanced Research Questions

Q. How can experimental designs address contradictions in this compound’s bioavailability data across demographic subgroups?

Contradictions may arise from interindividual variability in gastrointestinal physiology or metabolic enzymes. To resolve this, researchers should:

  • Stratify pharmacokinetic studies by age, sex, and metabolic genotype (e.g., CYP3A4 polymorphisms).
  • Use crossover designs with controlled dietary conditions to minimize confounding variables.
  • Apply multivariate regression analysis to identify covariates affecting bioavailability . Example: A 2024 study found that gastric emptying rate variations in elderly patients significantly impacted this compound’s absorption, necessitating subgroup-specific dosing adjustments .

Q. What methodologies are optimal for assessing long-term stability of this compound’s solid dispersion under accelerated storage conditions?

Conduct stability studies per ICH guidelines (e.g., Q1A) by exposing samples to 40°C/75% RH for 6 months. Monitor critical quality attributes (CQAs) such as:

  • Drug crystallinity : X-ray powder diffraction (XRPD) to detect recrystallization.
  • Chemical degradation : High-performance liquid chromatography (HPLC) to quantify griseofulvin degradation products.
  • Dissolution profile : Compare pre- and post-storage dissolution rates to identify performance drift. Statistical tools like similarity factor (f2) can quantify differences .

Q. How can in silico modeling complement in vitro studies to predict this compound’s behavior in human populations?

Physiologically based pharmacokinetic (PBPK) models (e.g., GastroPlus™) can simulate drug release, absorption, and systemic exposure by integrating parameters like:

  • Solubility and permeability data from in vitro assays.
  • Population demographics (e.g., body weight, gastric pH).
  • Validation against clinical trial data ensures model robustness. This approach reduces reliance on animal studies and accelerates formulation optimization .

Methodological Considerations for Data Analysis

  • Handling conflicting dissolution data : Use Bland-Altman plots to assess agreement between replicate experiments or alternative dissolution apparatuses .
  • Literature review rigor : Employ systematic review frameworks (e.g., PRISMA) to identify gaps in this compound research, focusing on formulation scalability or pediatric applicability .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.